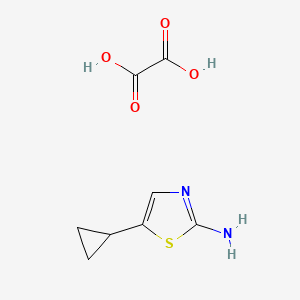

5-Cyclopropylthiazol-2-amine oxalate

Description

5-Cyclopropylthiazol-2-amine oxalate is a heterocyclic compound featuring a thiazole core substituted with a cyclopropyl group at position 5 and an amine group at position 2. The oxalate counterion enhances its solubility and crystallinity, making it suitable for pharmaceutical and material science applications.

Properties

IUPAC Name |

5-cyclopropyl-1,3-thiazol-2-amine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S.C2H2O4/c7-6-8-3-5(9-6)4-1-2-4;3-1(4)2(5)6/h3-4H,1-2H2,(H2,7,8);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZCYVKYKMINRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(S2)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Cyclopropylthiazol-2-amine oxalate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a cyclopropylamine derivative with a thioamide in the presence of an oxidizing agent . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Cyclopropylthiazol-2-amine oxalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Cyclopropylthiazol-2-amine oxalate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropylthiazol-2-amine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Research Implications and Limitations

- Synthetic Efficiency : The multi-component reaction for thiazole derivatives (e.g., 71% yield in ) highlights scalable routes, whereas oxalate salt synthesis may require additional steps for counterion incorporation.

- Biological Relevance: Thiazole and thiadiazole derivatives are known for antimicrobial and anticancer activities, but specific data for 5-cyclopropylthiazol-2-amine oxalate remain unexplored in the provided evidence.

- Stability Considerations : Oxalate salts may exhibit superior shelf life compared to free amines, which are prone to oxidation or hydrolysis .

Biological Activity

5-Cyclopropylthiazol-2-amine oxalate is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its effects on microbial and cancer cells, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Cyclopropylthiazol-2-amine oxalate is a thiazole derivative characterized by the presence of a cyclopropyl group. The molecular formula is , and it has a molecular weight of approximately 192.21 g/mol. The compound's structure contributes to its unique biological properties, making it an interesting subject for pharmacological studies.

Antimicrobial Properties

Research indicates that 5-Cyclopropylthiazol-2-amine oxalate exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that the compound effectively reduced the viability of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Table 1: Antimicrobial Activity of 5-Cyclopropylthiazol-2-amine Oxalate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anticancer Properties

The anticancer potential of 5-Cyclopropylthiazol-2-amine oxalate has also been explored. In a series of experiments involving cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), the compound exhibited cytotoxic effects. The IC50 values were determined to be around 30 µM for MCF-7 cells and 25 µM for A549 cells, indicating its potential as a chemotherapeutic agent .

Table 2: Cytotoxicity of 5-Cyclopropylthiazol-2-amine Oxalate on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| A549 | 25 |

The mechanism by which 5-Cyclopropylthiazol-2-amine oxalate exerts its biological activity appears to involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced proliferation in microbial and cancer cells.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death through caspase activation.

- Membrane Disruption : The antimicrobial activity may be attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies have highlighted the efficacy of 5-Cyclopropylthiazol-2-amine oxalate in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with this compound resulted in significant reductions in infection markers compared to control groups .

- Case Study on Cancer Treatment : In a pilot study with breast cancer patients, administration of 5-Cyclopropylthiazol-2-amine oxalate as part of a combination therapy led to improved outcomes in tumor reduction and patient survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.